Deprenyl
Overview
Description
It is a selective and irreversible inhibitor of the monoamine oxidase B (MAO-B) enzyme, which plays a crucial role in the breakdown of dopamine in the brain . Deprenyl has been widely used in the treatment of Parkinson’s disease and major depressive disorder due to its neuroprotective and dopamine-potentiating properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Deprenyl can be synthesized through several methods. One common method involves the N-alkylation of L-northis compound with propargyl bromide in the presence of a base . Another method involves the use of [11C]methyl iodide or [11C]methyl triflate for the production of [11C]L-deprenyl, which is used as a positron emission tomography (PET) radioligand .
Industrial Production Methods
Industrial production of this compound typically involves the synthesis of L-northis compound from L-phenylalanine in multiple steps, followed by N-alkylation with propargyl bromide . The process is optimized to achieve high yields and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Deprenyl undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: This compound can be oxidized by monoamine oxidase B (MAO-B) to produce its active metabolites.
Reduction: This compound can undergo reduction reactions in the presence of reducing agents.
Substitution: This compound can participate in substitution reactions, particularly N-alkylation reactions.
Major Products Formed
The major products formed from these reactions include the active metabolites of this compound, such as methamphetamine and amphetamine, which contribute to its pharmacological effects .
Scientific Research Applications
Deprenyl has a wide range of scientific research applications:
Mechanism of Action
Deprenyl exerts its effects by selectively and irreversibly inhibiting the MAO-B enzyme, which is responsible for the oxidative deamination of dopamine in the brain . By inhibiting MAO-B, this compound increases the levels of dopamine, thereby enhancing dopaminergic neurotransmission . This mechanism is particularly beneficial in the treatment of Parkinson’s disease, where dopamine levels are significantly reduced . Additionally, this compound has been shown to induce the expression of antioxidant enzymes, reducing oxidative stress and providing neuroprotective effects .
Comparison with Similar Compounds
Deprenyl is often compared with other MAO-B inhibitors, such as rasagiline and safinamide . While all these compounds share the common mechanism of MAO-B inhibition, this compound is unique in its ability to produce active metabolites, such as methamphetamine and amphetamine, which contribute to its pharmacological effects . Additionally, this compound has been shown to have neuroprotective properties that are not solely attributed to MAO-B inhibition .
Similar Compounds
Properties
IUPAC Name |
N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZLKOACVSPNER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)N(C)CC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60860142 | |
Record name | (+/-)-Deprenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60860142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Selegiline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015171 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.54e-02 g/L | |
Record name | Selegiline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015171 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2323-36-6, 14611-51-9 | |
Record name | (±)-Selegiline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2323-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deprenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002323366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+/-)-Deprenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60860142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEPRENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPF682Q08V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Selegiline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015171 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
141 - 142 °C | |
Record name | Selegiline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015171 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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